(1R,2R)-1-Methoxy-2-(phenylselanyl)cycloheptane
Description
(1R,2R)-1-Methoxy-2-(phenylselanyl)cycloheptane is a chiral organoselenium compound featuring a seven-membered cycloheptane ring substituted with a methoxy (-OCH₃) group and a phenylselanyl (-SePh) moiety at the 1- and 2-positions, respectively. Its stereochemistry is defined by the (1R,2R) configuration, which influences its reactivity and applications in asymmetric synthesis. Organoselenium compounds are notable for their role in catalytic processes, radical reactions, and as intermediates in pharmaceuticals. However, this compound’s unique cycloheptane backbone and selenium-based substituent distinguish it from more common cyclohexane or aromatic analogs.
Properties
CAS No. |
73090-29-6 |
|---|---|
Molecular Formula |
C14H20OSe |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
(1R,2R)-1-methoxy-2-phenylselanylcycloheptane |
InChI |
InChI=1S/C14H20OSe/c1-15-13-10-6-3-7-11-14(13)16-12-8-4-2-5-9-12/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3/t13-,14-/m1/s1 |
InChI Key |
GVXBVGCCRQZHBT-ZIAGYGMSSA-N |
Isomeric SMILES |
CO[C@@H]1CCCCC[C@H]1[Se]C2=CC=CC=C2 |
Canonical SMILES |
COC1CCCCCC1[Se]C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (1R,2R)-1-Methoxy-2-(phenylselanyl)cycloheptane with three categories of analogs: selenium-containing cycloalkanes , methoxy-substituted cycloalkanes , and chiral cycloheptane derivatives .
Selenium-Containing Cycloalkanes
| Compound Name | Ring Size | Substituents | Key Properties/Applications |
|---|---|---|---|
| (1R,2R)-1-Methoxy-2-(PhSe)Cycloheptane | 7 | -OCH₃, -SePh (1R,2R) | High stereoselectivity in asymmetric synthesis; moderate thermal stability |
| (PhSe)Cyclohexane | 6 | -SePh | Lower steric hindrance; used in radical-mediated reactions |
| 2-Phenylselenyl-Norbornene | 5 (bicyclic) | -SePh, strained bicyclic system | Enhanced reactivity in Diels-Alder reactions |
Key Findings :
- Ring Size Effects: The seven-membered cycloheptane ring in the target compound reduces ring strain compared to norbornene derivatives but increases conformational flexibility relative to cyclohexane analogs. This flexibility may lower enantioselectivity in certain reactions .
- Selenium Reactivity: The phenylselanyl group’s nucleophilicity is comparable across analogs, but steric effects from the cycloheptane backbone may slow selenoxide elimination kinetics .
Methoxy-Substituted Cycloalkanes
| Compound Name | Ring Size | Substituents | Key Properties/Applications |
|---|---|---|---|
| (1R,2R)-1-Methoxy-2-(PhSe)Cycloheptane | 7 | -OCH₃, -SePh (1R,2R) | Synergistic stereodirecting effects of -OCH₃ and -SePh |
| trans-2-Methoxycyclohexyl Tosylate | 6 | -OCH₃, -OTs | Classic substrate for studying SN2 reactivity; rigid chair conformation |
| 1-Methoxy-2-(methylthio)cyclopentane | 5 | -OCH₃, -SMe | Lower steric bulk enables faster sulfur participation in reactions |
Key Findings :
- Methoxy Group Influence: The methoxy group in the target compound acts as both a stereochemical director and a mild electron donor, contrasting with tosylates or thioethers, where leaving-group ability or polarizability dominates .
Chiral Cycloheptane Derivatives
| Compound Name | Functional Groups | Optical Purity (%ee) | Application |
|---|---|---|---|
| (1R,2R)-1-Methoxy-2-(PhSe)Cycloheptane | -OCH₃, -SePh | 90–95% | Chiral ligand for transition-metal catalysis |
| (1S,2S)-1-Amino-2-hydroxycycloheptane | -NH₂, -OH | 85–88% | Intermediate in β-lactam antibiotic synthesis |
| cis-1,2-Diacetoxycycloheptane | -OAc (x2) | 75–80% | Substrate for enzymatic resolution |
Key Findings :
- Stereochemical Robustness: The target compound’s (1R,2R) configuration provides higher enantiomeric excess (%ee) in catalytic applications compared to amino-hydroxy analogs, likely due to reduced hydrogen-bonding interference .
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